4-Acetyl-2-methylbenzamide
Overview
Description
4-Acetyl-2-methylbenzamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an acetyl group at the 4-position and a methyl group at the 2-position on the benzene ring, along with an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetyl-2-methylbenzamide can be synthesized through various methods. One common method involves the reaction of 2-methyl-4-acetylbenzoic acid with ammonium hydroxide. The reaction is typically carried out in toluene with thionyl chloride as a reagent, followed by the addition of methanol and subsequent purification steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 2-methyl-4-acetylbenzoic acid.
Ammonium Hydroxide: Utilized in the formation of the amide bond.
Methanol: Employed in the purification steps.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetyl-2-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetyl and methyl groups can also modulate the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic Acid Amide: Similar in structure but with methoxy groups instead of acetyl and methyl groups.
3-Acetoxy-2-methylbenzoic Acid Amide: Contains an acetoxy group instead of an acetyl group.
Uniqueness
4-Acetyl-2-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of acetyl and methyl groups, along with the amide functionality, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-acetyl-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-5-8(7(2)12)3-4-9(6)10(11)13/h3-5H,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAVPQZVMUTCKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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